Product packaging for 2-(Aminomethyl)oxazolo[4,5-c]quinoline(Cat. No.:)

2-(Aminomethyl)oxazolo[4,5-c]quinoline

Cat. No.: B13724144
M. Wt: 199.21 g/mol
InChI Key: HVWPXGBGWAHIPE-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Biology

Fused heterocyclic systems, which are complex ring structures composed of two or more rings sharing atoms, are of substantial importance in the fields of organic chemistry and chemical biology. fiveable.me These compounds are integral to medicinal chemistry as they form the structural backbone of numerous bioactive molecules and pharmaceuticals. researchgate.netias.ac.inairo.co.in The fusion of heterocyclic rings often results in rigid, planar structures that can interact with high specificity and efficiency with biological targets, which is a desirable characteristic in drug design. ias.ac.in

The presence of heteroatoms like nitrogen, oxygen, and sulfur within these fused systems imparts unique electronic properties and allows for diverse chemical functionalization. fiveable.meairo.co.in This versatility enables chemists to fine-tune the steric and electronic characteristics of the molecules to optimize their pharmacokinetic profiles and biological activity. fiveable.me Consequently, fused heterocyclic compounds exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. airo.co.inderpharmachemica.comnih.gov Their structural complexity and inherent biological relevance continue to drive research into new synthetic methodologies and therapeutic applications. ias.ac.inairo.co.in

The Oxazolo[4,5-c]quinoline (B15046130) Scaffold: A Brief Research Perspective

Within the broad class of fused heterocycles, the oxazolo[4,5-c]quinoline scaffold has emerged as a structure of significant interest in medicinal chemistry. researchgate.net This tricyclic system, consisting of an oxazole (B20620) ring fused to a quinoline (B57606) moiety, is found in many synthetically created compounds that exhibit a range of biological activities. researchgate.net The quinoline core itself is a well-established pharmacophore present in numerous approved drugs, known for its diverse therapeutic applications, including antimalarial and antibacterial agents. nih.govmdpi.comwikipedia.org

Research has demonstrated that derivatives of the oxazolo[4,5-c]quinoline scaffold possess notable biological potential. For instance, various analogs have been synthesized and evaluated for activities such as:

Antibacterial and antituberculosis properties : Certain derivatives have shown potent activity against various bacterial strains, including Mycobacterium tuberculosis. researchgate.netnih.gov

TRPV1 antagonism : Specific 2-amino-oxazolo[4,5-c]quinoline derivatives have been identified as potent and selective antagonists for the TRPV1 ion channel, which is implicated in pain sensation. nih.gov

Interleukin-33 (IL-33) inhibition : Oxazolo[4,5-c]quinolinone analogs have been designed as small-molecule inhibitors of IL-33, a cytokine involved in inflammatory and allergic responses. korea.ac.krresearchgate.net

EGFR inhibition : The related oxazolo[4,5-g]quinazoline scaffold has been explored for developing inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov

The development of efficient synthetic routes to access this scaffold, such as modified Pictet-Spengler reactions or cyclization of functionalized precursors, has been a key focus, enabling the exploration of its structure-activity relationships. nih.govrsc.org

Rationale for Investigating the 2-(Aminomethyl)oxazolo[4,5-c]quinoline Structural Motif

The specific focus on the This compound motif is driven by several key considerations in medicinal chemistry. The introduction of an aminomethyl group (-CH₂NH₂) at the 2-position of the oxazolo[4,5-c]quinoline core is a strategic modification intended to explore and enhance the molecule's therapeutic potential.

The rationale includes:

Introduction of a Basic Center : The primary amine of the aminomethyl group provides a basic center, which can be crucial for forming salt bridges or hydrogen bonds with acidic residues in biological targets like enzymes and receptors. This can significantly enhance binding affinity and selectivity.

A Handle for Further Derivatization : The amine functionality serves as a versatile synthetic handle. It allows for the straightforward introduction of a wide variety of substituents through reactions like acylation, alkylation, or sulfonylation. This enables the creation of a library of derivatives to systematically probe the structure-activity relationship (SAR) and optimize for potency and selectivity.

Mimicking Natural Substrates : The aminomethyl group can act as a key pharmacophore that mimics the functional groups of natural ligands, allowing the molecule to interact with specific biological pathways. The investigation of related amino-substituted quinazolines and quinolines has shown that the amino group is often critical for their biological activity. researchgate.netnih.gov

The synthesis and evaluation of 2-amino-oxazolo[4,5-c]quinoline derivatives as TRPV1 antagonists highlight the importance of the amino group at this position for potent biological activity. nih.gov Therefore, investigating the aminomethyl analog is a logical extension of this research, aiming to fine-tune the molecule's properties for potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B13724144 2-(Aminomethyl)oxazolo[4,5-c]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]quinolin-2-ylmethanamine

InChI

InChI=1S/C11H9N3O/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10/h1-4,6H,5,12H2

InChI Key

HVWPXGBGWAHIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl Oxazolo 4,5 C Quinoline

Retrosynthetic Analysis for the 2-(Aminomethyl)oxazolo[4,5-c]quinoline Skeleton

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that cleaves the fused heterocyclic system into more readily available precursors. The primary disconnection can be made at the bonds forming the oxazole (B20620) ring, leading to a substituted quinoline (B57606) precursor. This approach is advantageous as it allows for the late-stage introduction of the oxazole moiety.

Further disconnection of the quinoline ring itself reveals simpler aromatic precursors. This two-pronged retrosynthetic strategy is outlined below:

Disconnection of the Oxazole Ring: The oxazolo[4,5-c]quinoline (B15046130) core can be retrosynthetically disconnected to a 3-amino-4-hydroxyquinoline (or a synthetic equivalent like a 3-amino-4-chloroquinoline) and a synthon for the 2-(aminomethyl)oxazole ring. A plausible precursor for the latter would be a derivative of aminoacetonitrile (B1212223) or a related C2-building block.

Disconnection of the Quinoline Ring: The 3-amino-4-hydroxyquinoline precursor can be further broken down through established quinoline syntheses. For instance, a Friedländer-type annulation would lead back to a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone and a compound with an active methylene (B1212753) group.

This analysis provides a strategic roadmap for the synthesis, focusing on the preparation of key quinoline and oxazole precursors.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of this compound hinges on the efficient preparation and functionalization of its constituent heterocyclic precursors: the quinoline ring system and the oxazole ring.

The quinoline core is a fundamental component of the target molecule, and its synthesis can be achieved through several classical and modern methodologies. The choice of method often depends on the desired substitution pattern. Some prominent approaches include:

Gould-Jacobs Reaction: This method involves the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by cyclization at high temperatures to yield a 4-hydroxyquinoline-3-carboxylate ester. This ester can then be further manipulated to introduce the required amino group at the 3-position.

Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. This approach offers a direct route to substituted quinolines.

Modern Catalytic Methods: Recent advancements have led to the development of transition-metal-catalyzed methods for quinoline synthesis, often proceeding via C-H activation and annulation strategies. These methods can offer high efficiency and functional group tolerance. nih.gov

For the synthesis of the specific precursor required for the oxazolo[4,5-c]quinoline core, a 3-amino-4-hydroxy or 3-amino-4-chloroquinoline is often targeted.

The synthesis of the oxazole ring, particularly with a 2-(aminomethyl) substituent, requires careful planning. Two main strategies can be envisioned: constructing the oxazole ring with the aminomethyl group (or a precursor) already in place, or functionalizing a pre-formed oxazole ring at the C2 position.

Van Leusen Oxazole Synthesis: This is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). To introduce the 2-(aminomethyl) group, one could start with a protected aminoacetaldehyde derivative.

From α-Haloketones: The reaction of an α-haloketone with a primary amide can also yield an oxazole. To obtain the desired substitution, an amide derived from a protected aminoacetic acid could be employed.

Functionalization of 2-(Halomethyl)oxazoles: An alternative and versatile approach involves the synthesis of a 2-(chloromethyl) or 2-(bromomethyl)oxazole derivative. nih.gov These compounds serve as reactive scaffolds where the halogen can be readily displaced by various nucleophiles, including ammonia (B1221849) or a protected amine, to afford the 2-(aminomethyl)oxazole. nih.gov For instance, 2-(chloromethyl)-4,5-diphenyloxazole can be prepared from the corresponding chloroacetyl ester of benzoin (B196080) and subsequently reacted with amines. nih.gov

Reduction of Oxazole-2-carbonitriles or Aldehydes: A 2-cyano or 2-formyl oxazole can be a key intermediate. The nitrile or aldehyde can be reduced to the corresponding aminomethyl group. For example, an oxazole aldehyde can react with an amine to form a Schiff base, which is then reduced to the target amine. nih.gov

Construction of the Oxazolo[4,5-c]quinoline Fused Core

With the necessary quinoline and oxazole precursors in hand, the final step is the construction of the fused tricyclic system. This can be accomplished through various cyclization strategies.

The fusion of the oxazole ring onto the quinoline core is a critical transformation. Several methods have been developed to achieve this, often involving the formation of the oxazole ring in the final step.

One notable method is a one-pot sequential Ugi/Wittig/aza-Wittig cyclization process. This strategy allows for the construction of diverse oxazolo[4,5-c]quinoline derivatives from simple starting materials like amines, aldehydes, isocyanides, and 2-azidobenzoic acids.

Another approach involves a gold-catalyzed dual annulation of azide-tethered alkynes with nitriles, which provides an expeditious route to the oxazolo[4,5-c]quinoline scaffold under mild conditions.

A powerful and modern approach for the construction of the oxazolo[4,5-c]quinoline core involves a palladium-catalyzed intramolecular C-H heteroarylation. researchgate.net This method typically starts with a precursor that contains both the quinoline and oxazole moieties linked by a flexible tether.

In a representative synthesis, a 2-iodo-N-((2-phenyloxazol-4-yl)methyl)aniline can undergo an intramolecular C-H heteroarylation in the presence of a palladium catalyst. This reaction proceeds under ligand-free conditions and demonstrates good functional group tolerance, furnishing the fused tricyclic products in good yields.

To apply this to the synthesis of this compound, one would need to start with an oxazole precursor that has a protected aminomethyl group at the 2-position. The palladium-catalyzed cyclization would then yield the protected final product, which can be deprotected in a final step.

Below is a table summarizing some of the key synthetic strategies discussed:

Synthetic Step Methodology Key Reactants/Reagents Notes
Quinoline Synthesis Gould-Jacobs ReactionAniline, Diethyl ethoxymethylenemalonateYields 4-hydroxyquinoline-3-carboxylates.
Quinoline Synthesis Friedländer Annulation2-Aminoaryl aldehyde/ketone, Active methylene compoundDirect route to substituted quinolines.
Oxazole Precursor Synthesis Van Leusen ReactionAldehyde, Tosylmethyl isocyanide (TosMIC)Versatile for various substitutions.
Oxazole Precursor Synthesis From 2-(Halomethyl)oxazoles2-(Chloromethyl)oxazole, AmineNucleophilic displacement of the halogen. nih.gov
Core Construction Ugi/Wittig/aza-Wittig CyclizationAmines, Aldehydes, Isocyanides, 2-Azidobenzoic acidsOne-pot, multicomponent reaction.
Core Construction Gold-Catalyzed AnnulationAzide-tethered alkynes, NitrilesMild and efficient.
Core Construction Palladium-Catalyzed C-H HeteroarylationTethered quinoline-oxazole precursor, Palladium catalystModern and efficient C-H functionalization approach. researchgate.net

Gold-Catalyzed Annulation Methods for Oxazolo[4,5-c]quinolines

A notable and efficient method for the synthesis of the oxazolo[4,5-c]quinoline core involves a gold-catalyzed dual annulation of azide-tethered internal alkynes with nitriles. This approach provides good to high yields under mild and neutral reaction conditions. The mechanism is believed to initiate with a gold-catalyzed 6-endo-dig azide-yne cyclization, which is followed by a [3 + 2] cycloaddition with an external nitrile. This methodology has proven effective in generating a variety of polyfunctionalized quinoline derivatives.

Multi-step Reaction Sequences

Another multi-step approach involves the synthesis of oxazolo[4,5-c]quinoline-4(5H)-ones from ethyl 2-chlorooxazole-4-carboxylate. More contemporary methods have focused on palladium-catalyzed intramolecular C-H heteroarylation of 2-iodo-N-((2-phenyloxazol-4-yl)methyl)anilines, which can proceed under ligand-free conditions.

Introduction and Functional Group Interconversion of the Aminomethyl Moiety

The introduction of the aminomethyl group at the 2-position of the oxazolo[4,5-c]quinoline core is a pivotal transformation. Several synthetic strategies can be envisaged based on established organic chemistry principles, although specific examples for this exact scaffold are not extensively detailed in the reviewed literature.

One common strategy involves the conversion of a carboxylic acid or its derivative at the 2-position. For instance, an oxazolo[4,5-c]quinoline-2-carboxylic acid could be activated and coupled with an amine to form an amide, which can then be reduced to the desired aminomethyl group using a reducing agent like lithium aluminum hydride.

Alternatively, a 2-(chloromethyl) or 2-(bromomethyl) intermediate could be synthesized, which can then undergo nucleophilic substitution with an amine or a protected amine equivalent. Another potential route is the reduction of a 2-cyano or 2-(azidomethyl) precursor. The reduction of a nitrile or an azide (B81097) would yield the primary amine of the aminomethyl moiety.

Functional group interconversions of the aminomethyl group itself could involve standard N-alkylation or N-acylation reactions to produce a diverse range of analogs for structure-activity relationship studies.

Stereoselective Synthetic Pathways for Chiral Analogs

The development of stereoselective synthetic routes to produce chiral analogs of this compound is crucial for investigating their interactions with biological targets. While specific methods for this compound are not well-documented, general strategies in asymmetric synthesis can be applied.

One approach involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. For example, an achiral oxazolo[4,5-c]quinoline precursor with a suitable functional handle could be coupled to a chiral auxiliary. Subsequent reactions to introduce the aminomethyl group or modify it would proceed diastereoselectively under the influence of the auxiliary, which can later be removed. Common chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org

Asymmetric catalysis offers another powerful tool. Chiral metal catalysts or organocatalysts can be employed to enantioselectively create a stereocenter. For instance, in the synthesis of the core structure or during the introduction of the side chain, a chiral catalyst could be used to favor the formation of one enantiomer over the other. Asymmetric hydrogenation of a suitable prochiral precursor is a well-established method for generating chiral amines.

Development of Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be implemented to improve the environmental footprint of the synthesis.

The concept of atom economy , which maximizes the incorporation of all materials used in the process into the final product, is a key consideration. Reactions such as cycloadditions and catalytic cyclizations often exhibit high atom economy. The use of nanocatalysts in quinoline synthesis has also been explored as a green approach, often allowing for milder reaction conditions and easier catalyst recovery and reuse. nih.gov

The choice of solvents is another critical aspect. Utilizing greener solvents like water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. researchgate.net Microwave-assisted and ultrasound-irradiated syntheses are also being investigated as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. researchgate.net

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for extensive research applications requires careful consideration of several factors.

Route optimization is paramount. This involves selecting a synthetic route that is not only high-yielding but also robust, reproducible, and utilizes cost-effective and readily available starting materials. Eliminating intermediate purification steps, where possible, can streamline the process and reduce waste. figshare.com

Process safety is a major concern on a larger scale. Exothermic reactions need to be carefully controlled, and the use of hazardous reagents should be minimized or replaced with safer alternatives.

Purification methods must be scalable. While chromatography is a common purification technique in the laboratory, it may not be practical for large quantities. Crystallization, distillation, and extraction are often more suitable for large-scale purification.

Molecular Interactions and Mechanistic Studies of 2 Aminomethyl Oxazolo 4,5 C Quinoline and Analogs

Investigation of Binding Mechanisms with Biomolecular Targets

The biological activity of 2-(aminomethyl)oxazolo[4,5-c]quinoline and its analogs is predicated on their ability to interact with specific biomolecular targets, including proteins and nucleic acids. These interactions are governed by the structural and electronic properties of the quinoline (B57606) core and its substituents.

Quinoline-based compounds are known to interact with a wide array of proteins, including enzymes and receptors, often by binding to active or allosteric sites. For instance, the quinoline ring system is a key feature in molecules designed to target the ATP-binding sites of kinases. mdpi.com Crystallographic and in silico studies of various quinoline derivatives have revealed crucial interactions, such as the formation of hydrogen bonds between the quinoline nitrogen and the backbone NH of amino acid residues like valine in the ATP-binding site of PI3Kγ. mdpi.com Furthermore, π-π stacking interactions between the quinoline ring and aromatic residues like tyrosine are often pivotal for the stabilization of the ligand-protein complex. mdpi.com

Analogs of the broader quinoline family have been identified as inhibitors of various enzymes and modulators of receptor activity. For example, oxazolo[4,5-g]quinazolin-2(1H)-one derivatives have been investigated as EGFR inhibitors, where they are designed to mimic ATP and interact with the hinge region of the kinase domain. nih.gov Key interactions for these types of compounds often involve residues such as Asp855, Lys745, and Cys797. nih.gov In the context of the oxazolo[4,5-c]quinoline (B15046130) series, analogs have been developed as potent and selective antagonists for the TRPV1 ion channel. nih.govnih.gov The specific interactions leading to this antagonism involve the unique three-dimensional conformation of the molecule within the receptor's binding pocket.

Moreover, oxazolo[4,5-c]-quinolinone analogs have been identified as the first low molecular weight inhibitors of Interleukin-33 (IL-33). nih.govresearchgate.net 2D NMR studies have shown that these compounds bind to the interface region of IL-33 and its receptor, ST2, thereby disrupting the signaling pathway. nih.govresearchgate.net

The planar aromatic structure of the quinoline ring system makes it a prime candidate for intercalation into DNA. nih.govnih.gov This mode of binding involves the insertion of the flat ring system between the base pairs of the DNA double helix, leading to structural distortions such as unwinding and lengthening of the DNA strand. nih.govresearchgate.net This intercalation can interfere with DNA replication and transcription, forming the basis of the anticancer activity of many quinoline derivatives. nih.gov

In addition to intercalation, quinoline compounds can also bind to the grooves of DNA. nih.govresearchgate.net Some quinoline-based analogs have been shown to intercalate into DNA via the minor groove, which can cause a conformational shift in the DNA. nih.gov This is particularly relevant for the inhibition of DNA-acting enzymes, where the compound first binds to the DNA substrate. The binding affinity of these compounds to DNA can be significant, with binding constants (Kb) reported in the range of 2.0 × 10³ to 2.2 × 10⁵ M⁻¹. researchgate.net

Studies on analogs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a compound with a related heterocyclic system, have shown that it can form covalent adducts with DNA, specifically with guanine (B1146940) residues. nih.govnih.gov This covalent binding is a key step in its mutagenic and carcinogenic activity. While not a direct analog of this compound, these findings highlight the potential for nitrogen-containing heterocyclic quinolines to interact intimately with nucleic acids.

Enzymatic Activity Modulation Mechanisms

The interaction of this compound analogs with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the binding mode of the compound.

Quinoline derivatives have been extensively studied as enzyme inhibitors. nih.govnih.gov One of the most well-documented mechanisms is the inhibition of topoisomerases. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. Intercalative Topoisomerase II inhibitors, for example, stabilize the complex between the enzyme and DNA, leading to double-strand breaks and ultimately apoptosis. nih.govresearchgate.net

Another important class of enzymes targeted by quinoline compounds are DNA methyltransferases (DNMTs). nih.govmdpi.com Some quinoline analogs act as non-nucleoside inhibitors that can cause DNA hypomethylation. nih.gov The mechanism of inhibition can involve intercalation into the DNA, which then allosterically affects the enzyme's catalytic domain, moving it away from the DNA. nih.gov

Furthermore, analogs such as pyrazolo[4,3-c]quinoline derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), thereby reducing the production of nitric oxide (NO), a key mediator in inflammation. nih.gov The inhibition of iNOS and cyclooxygenase 2 (COX-2) protein expression is a key part of their anti-inflammatory effect. nih.gov

Enzyme TargetQuinoline Analog ClassObserved EffectMechanism of Action
Topoisomerase II nih.govnih.govmdpi.comtriazolo[4,3-c]quinazolinesInhibitionDNA Intercalation, Stabilization of DNA-enzyme complex nih.govnih.gov
DNA Methyltransferases (DNMTs)Quinoline-based compoundsInhibitionDNA Intercalation, Allosteric modulation nih.govmdpi.com
Inducible Nitric Oxide Synthase (iNOS)Pyrazolo[4,3-c]quinolinesInhibitionDownregulation of iNOS protein expression nih.gov
Epidermal Growth Factor Receptor (EGFR)Oxazolo[4,5-g]quinazolinesInhibitionATP-competitive binding in the kinase domain nih.gov

The oxazolo[4,5-c]quinoline scaffold and its bioisosteres are prominent in the development of modulators for specific receptors, notably the Toll-like receptors (TLRs) and the Transient Receptor Potential Vanilloid 1 (TRPV1).

TRPV1 Antagonism: A series of 2-amino-oxazolo[4,5-c]quinoline derivatives have been synthesized and identified as potent and selective antagonists of the TRPV1 ion channel. nih.gov TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation. mdpi.com Antagonists of this receptor block the channel's activation by various stimuli, including capsaicin, heat, and protons. The molecular mechanism involves the binding of the antagonist to a specific pocket within the transmembrane domains of the receptor, thereby preventing the conformational changes required for channel opening. mdpi.com The structure-activity relationship (SAR) studies of these compounds have helped in optimizing their potency and pharmacokinetic properties. nih.gov

TLR7/8 Agonism: While the oxazolo[4,5-c]quinoline core is associated with TRPV1 antagonism, the closely related imidazo[4,5-c]quinoline and thiazolo[4,5-c]quinoline scaffolds are well-known agonists of TLR7 and TLR8. nih.govnih.govresearchgate.net These receptors are involved in the innate immune response and recognize single-stranded viral RNA. nih.gov Small molecule agonists like imiquimod (B1671794) and resiquimod (B1680535) (which are imidazo[4,5-c]quinolines) bind to the TLR7/8 receptors in the endosome of immune cells, triggering a downstream signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons. nih.govnih.govbiorxiv.org The activation mechanism involves the binding of the agonist to a specific site on the receptor protein, which is distinct from the nucleic acid binding site, inducing a conformational change that promotes receptor dimerization and signaling. dntb.gov.ua SAR studies have shown that modifications at the N-1, C-2, and C-4 positions of the imidazoquinoline ring are critical for TLR7/8 agonist activity. nih.gov

Receptor TargetQuinoline Analog ClassActivityMolecular Mechanism
TRPV12-Amino-oxazolo[4,5-c]quinolinesAntagonismBlocks channel activation by binding to the transmembrane domain nih.govnih.gov
TLR7/8Imidazo[4,5-c]quinolinesAgonismBinds to the receptor in the endosome, inducing dimerization and downstream signaling nih.govnih.gov
TLR8Thiazolo[4,5-c]quinolinesAgonismPotent activation of adaptive immune responses through T helper 1-polarizing cytokine production researchgate.net

Cellular Pathway Modulation at the Molecular Level (In Vitro Studies)

The interactions of this compound analogs with their molecular targets translate into the modulation of various cellular pathways, which have been elucidated through in vitro studies.

The inhibition of enzymes like topoisomerases and DNMTs by quinoline derivatives has profound effects on cancer cells. For instance, the induction of DNA damage through topoisomerase inhibition can trigger apoptosis and cell cycle arrest, particularly in the S and G2/M phases. nih.gov Similarly, the inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby inhibiting cancer cell proliferation. mdpi.com

In the context of immune modulation, TLR7/8 agonists based on the imidazo[4,5-c]quinoline scaffold have been shown to activate both innate and adaptive immune responses. nih.gov In vitro studies using human peripheral blood mononuclear cells have demonstrated that these compounds induce the production of Th1-polarizing cytokines such as IFN-α and TNF-α. nih.govbiorxiv.org This cytokine profile can enhance the activity of antigen-presenting cells and promote the development of a tumor-specific immune response. biorxiv.org

Furthermore, the inhibition of the IL-33/ST2 signaling pathway by oxazolo[4,5-c]-quinolinone analogs has been shown to effectively inhibit the production of IL-6 in human mast cells in a dose-dependent manner. nih.govresearchgate.net This demonstrates a clear link between the molecular interaction at the receptor level and the modulation of a cellular inflammatory response.

In studies with pyrazolo[4,3-c]quinoline derivatives, their anti-inflammatory effects were demonstrated by the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This effect was linked to the downregulation of iNOS and COX-2 protein expression, key enzymes in the inflammatory pathway. nih.gov

Analysis of Signal Transduction Cascade Interference

Oxazoloquinoline derivatives have been shown to interfere with critical signal transduction pathways that drive cancer cell proliferation and survival. A key target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein (B1211001) that initiates signaling cascades crucial for tumor growth. waocp.orgnih.gov Certain oxazolo[4,5-g]quinazolin-2(1H)-one derivatives have been designed and synthesized as potent EGFR inhibitors. nih.gov These compounds typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways. waocp.org

Another vital signaling axis often hijacked by cancer cells is the PI3K/AKT/mTOR pathway. Imidazo[4,5-c]quinoline derivatives have been developed as potent modulators of this pathway, demonstrating the potential of the broader quinoline scaffold to target these kinases. nih.govnih.gov These inhibitors can effectively block the aberrant signaling that leads to increased cell growth, proliferation, and survival.

Furthermore, the c-Met receptor tyrosine kinase, which is implicated in tumor development and metastasis, has been identified as a target for quinoline-based inhibitors. nih.gov Hybrid molecules incorporating the quinoline scaffold have demonstrated inhibitory activity against c-Met, highlighting the versatility of this heterocyclic system in targeting various oncogenic kinases. nih.gov

Compound ClassTarget Pathway/KinaseMechanism of Action
Oxazolo[4,5-g]quinazolin-2(1H)-onesEGFRATP-competitive inhibition of the kinase domain
Imidazo[4,5-c]quinolinesPI3K/AKT/mTORModulation of kinase activity
Quinoline Hybridsc-MetInhibition of receptor tyrosine kinase activity

Mechanisms of Modulating Cell Cycle Progression

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A hallmark of cancer is the deregulation of this process, leading to uncontrolled proliferation. Quinoline and oxazoloquinoline derivatives have been found to modulate cell cycle progression, often inducing arrest at specific checkpoints.

Several quinoline-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), the master regulators of the cell cycle. nih.gov For instance, 2-aminoquinazoline (B112073) derivatives have been shown to selectively inhibit CDK4, leading to cell cycle arrest. nih.gov Similarly, quinazolinone-based derivatives have been developed as CDK2 inhibitors, causing cell cycle cessation at the S and G2/M phases. nih.gov The inhibition of these kinases prevents the phosphorylation of key substrates required for progression through the cell cycle.

A novel series of quinoline derivatives of combretastatin (B1194345) A-4 demonstrated the ability to arrest the cell cycle at the G2/M phase. nih.gov This arrest is often a consequence of the disruption of microtubule dynamics, a mechanism shared by many potent anticancer agents.

Compound ClassPrimary TargetEffect on Cell Cycle
2-AminoquinazolinesCDK4Cell cycle arrest
Quinazolinone derivativesCDK2S and G2/M phase arrest
Quinoline-combretastatin A-4 analogsTubulinG2/M phase arrest

Exploration of Telomerase Inhibition Mechanisms

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited replication. Inhibition of telomerase is therefore a promising strategy for cancer therapy. While specific studies on this compound are limited, the broader class of quinoline derivatives has been investigated for telomerase inhibitory activity. The precise mechanisms of inhibition can vary, but they often involve the stabilization of G-quadruplex structures in the telomeric DNA, which impedes the binding of telomerase.

CompoundTelomerase Inhibition (IC50)Cell Line
BIBR-1532 (Reference Inhibitor)Varies by assayMultiple
Rubropunctatin2.5 µMHL-60
Monacolin L10.0 µMHL-60

Data for Rubropunctatin and Monacolin L are from red yeast rice isolates and are provided for comparative context of telomerase inhibitors. researchgate.net

Investigation of Multidrug Resistance Reversal Mechanisms (e.g., P-glycoprotein interaction)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

Several quinoline derivatives have been investigated for their ability to reverse MDR by inhibiting P-gp. A novel quinoline derivative was developed as a P-glycoprotein inhibitor, demonstrating the potential of this scaffold to modulate the function of this efflux pump. researchgate.net The mechanism of inhibition can involve direct binding to the transporter, either competitively with the anticancer drug or at an allosteric site, thereby preventing the conformational changes required for drug efflux. Pyridoquinoxaline-based derivatives have also been explored as P-gp inhibitors, showing promise in reversing MDR in cancer cell lines. unipi.it

Compound ClassTargetEffect
Quinoline derivativesP-glycoprotein (P-gp)Inhibition of drug efflux
Pyridoquinoxaline derivativesP-glycoprotein (P-gp)Reversal of multidrug resistance

Subcellular Localization and Cellular Uptake Mechanisms for Research Probes

The utility of this compound and its analogs as research probes is intrinsically linked to their photophysical properties and their ability to enter cells and localize to specific subcellular compartments. Quinoline-based scaffolds are known to exhibit fluorescence, a property that can be tuned through chemical modification. nih.govnih.govresearchgate.net

The cellular uptake of these compounds can occur through various mechanisms, including passive diffusion across the cell membrane or through transporter-mediated processes. The physicochemical properties of the molecule, such as its lipophilicity and charge, play a crucial role in determining the primary route of entry.

Once inside the cell, the subcellular localization is dictated by the molecule's affinity for different organelles. For instance, bioactive oxazolopyridine units have been utilized in the synthesis of fluorescent markers that specifically target mitochondria and lipid droplets. nih.gov The design of such probes often involves the incorporation of specific chemical moieties that direct the molecule to its intended subcellular destination. The development of pH-sensitive quinoline-based probes also allows for the imaging of acidic organelles like lysosomes. rsc.org The ability to visualize and track these molecules within living cells is invaluable for studying their mechanisms of action and for developing targeted drug delivery systems.

Comparative Mechanistic Studies with Related Oxazoloquinoline and Quinoline Derivatives

The oxazolo[4,5-c]quinoline scaffold is a fusion of a quinoline ring and an oxazole (B20620) ring. This combination of heterocyclic systems gives rise to unique electronic and steric properties that influence its biological activity.

Quinoline derivatives themselves are a broad class of compounds with diverse anticancer mechanisms, including inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis. nih.gov The addition of the oxazole ring can modulate these activities and introduce new ones. For example, the oxazolo[5,4-d]pyrimidine (B1261902) scaffold, structurally related to purine (B94841) bases, has been shown to inhibit VEGFR-2 and activate the caspase cascade. mdpi.com

Structure-activity relationship (SAR) studies on various series of oxazoloquinoline and quinoline derivatives have provided insights into the key structural features required for specific biological activities. For instance, in the case of EGFR inhibitors based on the oxazolo[4,5-g]quinazolin-2(1H)-one scaffold, variations at the 1 and 8-positions have been shown to significantly impact their inhibitory potency. nih.gov

Similarly, for CDK inhibitors, the substitution pattern on the quinazoline (B50416) or quinoline ring is critical for achieving high potency and selectivity. nih.govnih.gov Comparative studies of these closely related heterocyclic systems are essential for the rational design of new and more effective anticancer agents with specific molecular targets. A study on 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, a novel derivative, showed cytotoxic potential against various cancer cell lines by activating caspase-3 and p53, while deactivating proteins involved in cell proliferation. mdpi.com This highlights how modifications to the core quinoline structure can lead to distinct mechanistic profiles.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational and theoretical investigations of the chemical compound This compound corresponding to the detailed outline provided.

Extensive searches for studies related to Density Functional Theory (DFT) analyses, molecular orbital characterization, molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling for this exact molecule did not yield any specific results.

While research exists for related structures, such as oxazolo[4,5-c]quinolinone analogs, this information does not directly apply to this compound and therefore cannot be used to generate the requested article, which is strictly focused on this specific compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the computational and theoretical investigations of this compound at this time. Further research and publication on this specific molecule are needed before such an analysis can be compiled.

Computational and Theoretical Investigations of 2 Aminomethyl Oxazolo 4,5 C Quinoline

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation

Development of Predictive Models

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of computational drug design. nih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the oxazolo[4,5-c]quinoline (B15046130) scaffold, the development of predictive models would be instrumental in forecasting the biological efficacy of novel analogs before their synthesis, thereby saving time and resources.

While a specific QSAR model for "2-(Aminomethyl)oxazolo[4,5-c]quinoline" has not been detailed, studies on similar quinoline-based compounds have successfully employed these techniques. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the pharmacological requirements for tubulin inhibition by 2-oxoquinoline arylaminothiazole derivatives. scielo.org.mx Such models provide contour maps that visualize the regions where steric, electrostatic, and hydrophobic fields influence activity, offering a roadmap for structural modifications. scielo.org.mxresearchgate.net

A hypothetical predictive model development for "this compound" derivatives would involve the following steps:

Data Set Collection: A series of "this compound" analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Molecular Descriptors Calculation: Various physicochemical, electronic, and topological descriptors for each molecule would be calculated.

Model Generation: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a correlation between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the generated model would be rigorously assessed using internal and external validation techniques.

Identification of Key Structural Descriptors for Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Identifying the key structural descriptors that govern the activity of "this compound" is crucial for rational drug design. Based on studies of related heterocyclic compounds, several descriptors are likely to be significant.

For a series of oxazolo[4,5-g]quinazoline-2(1H)-one derivatives, a pharmacophore model identified key features for activity, including three hydrogen bond acceptors and two aromatic rings. nih.gov This suggests that the arrangement of hydrogen bonding and aromatic features in the "this compound" core is likely a critical determinant of its biological function. The aminomethyl group at the 2-position, for example, can act as a hydrogen bond donor, a feature that could be crucial for interaction with a biological target.

Molecular docking studies on other quinoline (B57606) derivatives have highlighted the importance of specific interactions with amino acid residues in the target's active site. For instance, in the case of 2-oxoquinoline derivatives as tubulin inhibitors, electrostatic and hydrophobic interactions were found to be crucial for improving inhibitory activity. scielo.org.mx Therefore, descriptors related to a molecule's electrostatic potential and hydrophobicity would be essential for "this compound."

Hypothetical Key Structural Descriptors for this compound Activity

Descriptor CategorySpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO energiesGoverns electrostatic interactions and reactivity. nih.gov
Steric Molecular Volume, Surface AreaInfluences the fit of the molecule into the binding pocket.
Topological Connectivity IndicesDescribes the branching and shape of the molecule.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions.
Hydrogen Bonding Number of H-bond donors/acceptorsCrucial for specific interactions with the biological target. nih.gov

Cheminformatics Approaches for Analog Design and Discovery

Cheminformatics combines computational techniques with chemical information to facilitate the design and discovery of new bioactive molecules. For "this compound," these approaches can be leveraged to explore the chemical space around the core scaffold and identify novel analogs with improved properties.

One common approach is virtual screening , where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. This can be done through pharmacophore-based screening, which searches for molecules that match a 3D arrangement of essential chemical features, or through molecular docking, which predicts the binding mode and affinity of a molecule to a target protein. nih.gov

Structure-based drug design is another powerful cheminformatics tool. If the 3D structure of the biological target of "this compound" is known, new analogs can be designed to optimize interactions with the active site. For example, molecular docking studies of oxazolo[4,5-c]-quinolinone analogs as Interleukin-33 inhibitors have elucidated the underlying mechanisms of interaction, guiding the synthesis of more potent compounds. researchgate.netnih.gov

De novo design algorithms can also be employed to generate entirely new molecular structures that are predicted to be active. These algorithms build molecules atom by atom or fragment by fragment within the constraints of a target's binding site.

The general workflow for cheminformatics-driven analog design for "this compound" would likely involve:

Target Identification and Validation: Identifying the biological target responsible for the compound's activity.

Binding Site Analysis: Characterizing the geometry and physicochemical properties of the target's active site.

In Silico Screening or Design: Using virtual screening or de novo design to identify or create new potential ligands.

Prioritization and Synthesis: Ranking the designed compounds based on predicted affinity and other properties, followed by chemical synthesis and biological evaluation of the most promising candidates.

Through these computational and theoretical investigations, a deeper understanding of the structure-activity relationships of "this compound" can be achieved, paving the way for the discovery of novel and more effective therapeutic agents.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of oxazolo[4,5-c]quinoline (B15046130) derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the complete chemical structure.

In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the electronic environment and connectivity of hydrogen atoms. The aromatic protons on the quinoline (B57606) and oxazole (B20620) rings typically appear in the downfield region of the spectrum due to the deshielding effects of the aromatic currents. The aminomethyl (-CH₂NH₂) protons would present a characteristic signal, the chemical shift of which can be influenced by solvent and pH.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton. nih.gov Extensive 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often used to correlate proton and carbon signals, which is crucial for assigning the signals of the quaternary carbons and definitively establishing the connectivity within the fused heterocyclic system. nih.gov These advanced techniques are also pivotal in studying the dynamics of the molecule and its interactions with biological targets, where changes in chemical shifts can indicate binding events. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Oxazolo[4,5-c]quinolinone Analog Data adapted from studies on structurally similar compounds for illustrative purposes.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinoline Aromatic7.5 - 8.5115 - 150
Oxazole Aromatic7.0 - 8.0140 - 160
-CH₂- (methyl)~4.0~45
-NH₂ (amino)Variable-

Mass Spectrometry (MS) for Molecular Confirmation and Interaction Studies

Mass spectrometry (MS) is a critical analytical tool used to confirm the molecular weight and elemental composition of 2-(Aminomethyl)oxazolo[4,5-c]quinoline. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the compound's molecular formula. rsc.org

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) for this ion is compared against the calculated theoretical mass to confirm the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain insights into the structural components of the molecule, further corroborating its proposed structure. This technique is also valuable in metabolite identification and in studying non-covalent interactions between the compound and its biological targets.

X-ray Crystallography for Three-Dimensional Structural Analysis of the Compound and its Complexes

X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional structure of a molecule in its solid state. For the oxazolo[4,5-c]quinoline scaffold, this technique can precisely determine bond lengths, bond angles, and torsional angles. This information confirms the planarity of the fused ring system and reveals the spatial arrangement of the aminomethyl substituent.

The synthesis and structural analysis of new 1,3-oxazolo[4,5-c]quinoline derivatives have been confirmed using X-ray crystallography, establishing it as a key method for this class of compounds. researchgate.net Analysis of the crystal structure also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern how the molecules pack in the crystal lattice. researchgate.net When the compound is co-crystallized with a biological target, such as a protein or nucleic acid, X-ray crystallography can provide an atomic-level view of the binding mode and the specific interactions that stabilize the complex.

UV-Vis and Fluorescence Spectroscopy for Kinetic and Binding Affinity Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic and photophysical properties of this compound. The quinoline ring system is a known chromophore, and its fusion with the oxazole ring results in a conjugated system that absorbs light in the UV and potentially the visible region.

The UV-Vis absorption spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic system. uni-muenchen.de The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment and molecular structure.

Many quinoline derivatives are also fluorescent, emitting light at a longer wavelength after absorption. The fluorescence emission spectrum, quantum yield, and lifetime are important photophysical parameters. These properties are highly sensitive to the local environment, making fluorescence spectroscopy a powerful tool for studying binding interactions. Changes in fluorescence intensity, emission wavelength (spectral shifts), or polarization upon binding to a macromolecule can be used to determine binding constants (Kd), stoichiometry, and to monitor reaction kinetics.

Table 2: Illustrative Photophysical Properties of a Fluorescent Oxazolo[5,4-b]quinoline Derivative Data from a structurally related compound to demonstrate typical measurements.

Parameter Value
Absorption λmax~360 nm
Emission λem~395 nm
Stokes Shift~35 nm
Quantum Yield (ΦF)~0.34

Circular Dichroism for Chiral Recognition and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. rsc.org While this compound is itself an achiral molecule, CD spectroscopy becomes a highly valuable tool under specific conditions.

The technique can be used to probe the interactions of the compound with inherently chiral macromolecules, such as proteins or DNA. Upon binding, the achiral compound can give rise to an induced CD signal in the region of its UV-Vis absorption bands. This induced CD signal confirms the binding event and can provide information about the conformation of the compound within the chiral binding site.

Alternatively, if a chiral center is introduced into the molecule (for example, by modifying the aminomethyl group), CD spectroscopy can be used to determine the absolute configuration of the enantiomers and to study their conformational preferences in solution. For quinoline-based foldamers, CD has been successfully used to assign helical handedness.

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. The retention factor (Rf) value provides a preliminary indication of the compound's identity and polarity. rsc.org

Column Chromatography: For purification on a preparative scale, column chromatography using a stationary phase like silica (B1680970) gel is the standard method. nih.gov A suitable solvent system (mobile phase) is used to separate the desired compound from unreacted starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the final purity assessment of the compound. Using a high-resolution column (e.g., reverse-phase C18), HPLC can separate the target compound from even very closely related impurities. The purity is typically determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total peak area in the chromatogram. Semi-preparative HPLC can also be utilized for the purification of small quantities of the compound to a very high degree of purity.

Applications of 2 Aminomethyl Oxazolo 4,5 C Quinoline in Chemical and Biological Research

Development as Biochemical Probes and Tool Compounds

The inherent photophysical properties of fused aromatic systems make the oxazolo[4,5-c]quinoline (B15046130) core a promising candidate for the development of biochemical probes. Quinoline (B57606) derivatives are known to be utilized as fluorescent probes, a powerful technique for visualizing activities in living cells. researchgate.net The fluorescence characteristics are often tied to intramolecular charge-transfer properties, which can be sensitive to the local microenvironment. researchgate.net

Research into isomeric oxazolo[5,4-b]quinoline derivatives has shown that the position and nature of substituents on the core structure significantly influence absorption and emission characteristics. researchgate.net For instance, the strategic placement of methoxy (B1213986) groups can tune the fluorescence quantum yield and Stokes shift, while a trifluoromethyl group can be crucial for maintaining strong fluorescence. researchgate.net These findings provide valuable insights for the rational design of novel fluorescent probes based on the oxazoloquinoline skeleton. researchgate.net The 2-(aminomethyl) group on the oxazolo[4,5-c]quinoline scaffold serves as a convenient attachment point for conjugating fluorophores or other reporter molecules, enabling its use as a tool compound to label and study biological targets. Furthermore, quinoline-based chemosensors have been developed for detecting specific analytes, such as the biocide tributyltin, demonstrating the scaffold's utility in creating sensitive and selective detection tools.

Scaffold for Medicinal Chemistry Lead Identification (Pre-clinical Focus)

The oxazolo[4,5-c]quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a broad spectrum of biological activities in pre-clinical studies. researchgate.net The rigid, planar nature of the tricyclic system allows it to effectively interact with biological targets, while the aminomethyl side chain provides a vector for modifying solubility, basicity, and hydrogen bonding capacity to optimize potency and pharmacokinetic properties.

Derivatives of the core scaffold have been investigated for a range of therapeutic targets:

TRPV1 Antagonists: An efficient synthesis of 2-amino-oxazolo[4,5-c]quinoline derivatives has led to the identification of potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for pain therapeutics. nih.gov

Interleukin-33 Inhibitors: Oxazolo[4,5-c]-quinolinone analogs have been designed and synthesized as the first low molecular weight inhibitors of Interleukin-33 (IL-33), a cytokine involved in immune-mediated diseases like asthma. researchgate.net Specific analogs were found to bind to the interface region of IL-33 and its receptor (ST2). researchgate.net

Antibacterial and Antitubercular Agents: A new class of 1,3-oxazolo[4,5-c]quinoline derivatives demonstrated significant in vitro antibacterial activity against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov Several compounds also emerged as lead antitubercular agents against Mycobacterium tuberculosis H37Rv, with some showing greater potency than the first-line drug isoniazid. nih.gov

Antiallergic Agents: Isomeric 1,3-oxazolo[4,5-h]quinolines have been prepared and tested as inhibitors of histamine (B1213489) release from mast cells and have shown potent oral activity in passive cutaneous anaphylaxis models in rats, indicating their potential for treating allergic conditions. nih.gov

Derivative ClassBiological Target / ActivityKey FindingsReference
2-Amino-oxazolo[4,5-c]quinolineTRPV1 AntagonistIdentified potent and selective ligands for the TRPV1 ion channel. nih.gov
Oxazolo[4,5-c]-quinolinoneInterleukin-33 (IL-33) InhibitorFirst low molecular weight inhibitors reported; bind to the IL-33/ST2 receptor interface. researchgate.net
1,3-Oxazolo[4,5-c]quinolineAntibacterial & AntitubercularPotent activity against Gram-positive and Gram-negative bacteria; MIC of 1 µg/mL against M. tuberculosis H37Rv for lead compounds. nih.gov
1,3-Oxazolo[4,5-h]quinolineAntiallergicOrally active inhibitors of passive cutaneous anaphylaxis (PCA) with an ED50 of 0.5 mg/kg in rats. nih.gov

Exploration in Materials Science Applications (e.g., Organic Electronics, Sensors)

The electron-rich, conjugated π-system of the oxazolo[4,5-c]quinoline core makes it an attractive candidate for applications in materials science, particularly in organic electronics. Quinoline-based materials have been investigated for use in organic light-emitting diodes (OLEDs) due to their electron transporting and light-emitting properties. For example, a blue-emitting quinoline material, 8,8′-dimethoxy-5,5′-bisquinoline, was successfully used as an electron transporting and emitting layer in an OLED device, which exhibited bright blue emission and a low turn-on voltage.

The photophysical properties of related oxazolo[5,4-b]quinoline derivatives have been systematically studied, revealing that their fluorescence characteristics can be precisely tuned through chemical modification. researchgate.net This tunability is essential for designing materials for specific applications. These structure-property relationship studies suggest that oxazolo[4,5-c]quinoline derivatives could be developed as novel materials for organic light-emitting applications. researchgate.net The aminomethyl functionality could be used to link multiple core units to form oligomers or polymers with extended conjugation and tailored electronic properties, or to improve processability and film-forming characteristics.

Agricultural Chemistry Research (e.g., as potential agrochemical scaffolds)

The quinoline scaffold is a well-established structural motif in agricultural chemistry. nih.gov In recent years, quinoline derivatives have seen rapid development in the discovery of new agriculturally active molecules, especially as fungicides. nih.gov The success of compounds like the fungicide fluquinconazole (B159502) highlights the utility of quinoline-based structures in crop protection. researchgate.net

The broad biological activity of oxazolo[4,5-c]quinoline derivatives against bacterial and mycobacterial pathogens suggests a potential for repurposing this scaffold for agrochemical applications. nih.gov The development of resistance to existing pesticides necessitates the discovery of new molecular scaffolds and modes of action. researchgate.net The oxazolo[4,5-c]quinoline core, with its demonstrated bioactivity, represents a promising starting point for the synthesis and screening of new potential fungicides, bactericides, or herbicides. The 2-(aminomethyl) group allows for the creation of diverse libraries of compounds to screen for activity against a wide range of plant pathogens.

Veterinary Medicine Research (e.g., in vitro studies on animal pathogens)

Many bacterial species that are pathogenic to humans also cause significant disease in livestock and companion animals. The demonstrated in vitro antibacterial activity of 1,3-oxazolo[4,5-c]quinoline derivatives against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae is directly relevant to veterinary medicine. nih.gov These pathogens are responsible for a wide array of animal infections, including mastitis, skin infections, pneumonia, and urinary tract infections. The discovery that certain derivatives have minimum inhibitory concentrations (MICs) as low as 1 µg/mL against some of these bacteria indicates their potential as leads for new veterinary antibiotics. researchgate.netnih.gov Further research could involve screening these compounds against a broader panel of animal-specific pathogens and evaluating their efficacy in in vitro models relevant to veterinary diseases.

Contribution to Understanding Heterocycle Reactivity and Design Principles

The development of synthetic methodologies to access the oxazolo[4,5-c]quinoline core and its derivatives contributes significantly to the fundamental understanding of heterocyclic chemistry. Various synthetic routes have been established, including multi-step syntheses, palladium-catalyzed intramolecular C-H heteroarylation, and modified Pictet-Spengler reactions. nih.govresearchgate.netrsc.org

These synthetic explorations reveal key aspects of the scaffold's reactivity. For instance, a method has been developed for the direct functionalization of the C-4 position of the oxazole (B20620) ring within the fused system, which proceeds effectively even in the presence of the typically more reactive C-2 position. rsc.org Understanding such regioselectivity is crucial for the rational design of new derivatives. Efficient synthetic routes that eliminate the need for intermediate isolations have also been developed, facilitating the rapid preparation of compound libraries for screening. nih.gov The study of these synthetic pathways and reactivity patterns provides chemists with a robust toolkit for creating novel, complex heterocyclic structures based on the oxazolo[4,5-c]quinoline framework.

Future Research Directions and Unexplored Avenues for 2 Aminomethyl Oxazolo 4,5 C Quinoline

Novel Synthetic Transformations and Route Optimization

The synthesis of oxazolo[4,5-c]quinoline (B15046130) derivatives is an area ripe for innovation. Current methods, while effective, offer opportunities for optimization to enhance efficiency, yield, and accessibility, facilitating more rapid and diverse analogue preparation.

An efficient synthesis for 2-amino-oxazolo[4,5-c]quinoline TRPV1 antagonists has been described utilizing a thiourea (B124793) formation followed by a carbodiimide (B86325) cyclization sequence. figshare.comnih.gov A key aspect of this route was the optimization to eliminate the need for intermediate isolations, which streamlines the process and allows for the quick generation of novel antagonists. figshare.comnih.gov Future research could build upon this by exploring alternative cyclization strategies or novel catalysts to further improve reaction kinetics and yields. mdpi.com The development of one-pot procedures, a strategy that has been successfully applied to other quinoline (B57606) syntheses, could significantly reduce costs and environmental impact. mdpi.com

Furthermore, the application of modern synthetic technologies such as flow chemistry could offer precise control over reaction parameters, leading to higher purity and scalability. Exploring diverse starting materials and multicomponent reactions represents another frontier for creating novel derivatives with unique substitution patterns, expanding the chemical space available for biological screening. researchgate.netresearchgate.net

Synthetic Strategy Key Features Potential Optimization Areas
Thiourea formation/carbodiimide cyclization figshare.comnih.govEfficient for 2-amino derivatives; eliminates intermediate isolations.Exploration of alternative coupling reagents; development of catalytic versions.
Vilsmeier–Haack–Arnold reaction nih.govUseful for creating quinoline-3-carbaldehyde intermediates.Broadening substrate scope; integration into one-pot sequences.
Oxidative Annulation mdpi.comLeverages C-H bond activation and photoredox chemistry for quinoline synthesis.Application to the oxazolo[4,5-c]quinoline core; development of transition-metal-free protocols.

Exploration of Undiscovered Molecular Targets and Biological Pathways

While derivatives of the 2-amino-oxazolo[4,5-c]quinoline scaffold have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, the full biological activity profile of this compound class is likely broader. figshare.comnih.gov Future research should focus on unbiased screening approaches to identify novel molecular targets and elucidate the biological pathways modulated by 2-(Aminomethyl)oxazolo[4,5-c]quinoline.

The quinoline core is a well-established pharmacophore found in compounds with a wide array of activities, including anticancer, antimalarial, and antibacterial properties. nih.govnih.govnih.gov This suggests that this compound and its derivatives could interact with a variety of biological targets beyond TRPV1. For instance, related quinoline-based compounds have shown activity as telomerase inhibitors and have been investigated for their effects on cancer cell lines. nih.gov High-throughput screening against diverse panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could reveal unexpected activities.

Once a novel target is identified, subsequent research should delve into the downstream biological pathways. Techniques such as gene expression profiling and proteomics can map the cellular response to compound treatment, providing a comprehensive understanding of its mechanism of action.

Potential Target Class Rationale Based on Quinoline Scaffold Example of Related Activity
KinasesMany kinase inhibitors feature heterocyclic scaffolds.Ataxia-telangiectasia mutated (ATM) kinase inhibitors with a figshare.comnih.govnih.govtriazolo[4,5-c]quinoline scaffold have been discovered. nih.gov
TelomeraseQuinoline derivatives have shown potential as telomerase inhibitors. nih.gov2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives exhibit anticancer activity. nih.gov
DNA/RNAThe planar aromatic system can intercalate with nucleic acids.Platinum(II) complexes with quinoline-pyrazole ligands show DNA interaction. nih.gov
Bacterial EnzymesThe quinolone structure is central to a class of antibiotics.Novel quinoline-2-one derivatives have shown antibacterial activity. ekb.eg

Integration with Advanced Bioanalytical Platforms and High-Throughput Screening in Research

To efficiently explore the biological potential of this compound, its integration with advanced bioanalytical platforms is essential. High-throughput screening (HTS) offers a powerful method to rapidly assess the compound's effect across a multitude of biological assays.

Cell-based HTS assays can be designed to identify compounds that modulate specific cellular processes, such as cell proliferation, apoptosis, or the activation of particular signaling pathways. plos.org For example, a novel HTS was developed to identify compounds that could restore p53 activity, leading to the discovery of a 2-[(E)-2-phenylvinyl]-8-quinolinol core structure as a p53 activator. plos.org A similar approach could be employed to screen for modulators of other key cancer-related pathways. Furthermore, advanced techniques like high-content screening (HCS) can provide more detailed, image-based data on cellular morphology and protein localization, offering deeper insights than traditional HTS methods.

Development of Nanotechnology-Based Delivery Systems for Research Purposes

For research applications, especially in cellular and in vivo models, ensuring effective delivery of this compound to its site of action is crucial. Nanotechnology-based delivery systems offer a versatile platform to improve the solubility, stability, and cellular uptake of investigational compounds. nih.govnih.govdoaj.org

Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its passage across biological barriers. nih.govmdpi.com These nanocarriers can be engineered for controlled release, ensuring sustained exposure of the target cells or tissues to the compound. nih.gov For targeted investigations, the surface of these nanoparticles can be modified with specific ligands (e.g., antibodies or peptides) to direct them to particular cell types or receptors, enhancing the precision of mechanistic studies. nih.govnih.gov The use of fluorescently labeled nanoparticles can also aid in visualizing the uptake and distribution of the compound within cells or organisms. nih.gov

Nanocarrier Type Potential Advantages for Research Applications
LiposomesBiocompatible; can encapsulate both hydrophilic and hydrophobic compounds. researchgate.net
Polymeric Nanoparticles (e.g., PLGA)Biodegradable; offers controlled and sustained release profiles. nih.gov
Magnetic NanoparticlesAllows for magnetic targeting to specific locations and potential for theranostics. nih.gov
Quantum DotsProvides fluorescent properties for tracking and imaging of delivery. nih.gov

Application of Multi-Omics Approaches in Mechanistic Studies

To gain a holistic understanding of the cellular and systemic effects of this compound, the application of multi-omics approaches is a critical future direction. These technologies allow for the simultaneous analysis of multiple layers of biological information, providing an unbiased and comprehensive view of a compound's mechanism of action. nih.gov

Integrative analysis of the genome, transcriptome, proteome, and metabolome can reveal how the compound alters cellular networks. nih.govnih.gov For example, transcriptomics (RNA-seq) can identify all genes whose expression is altered upon treatment, while proteomics can reveal changes in protein levels and post-translational modifications. Metabolomics can then connect these changes to functional shifts in cellular metabolism. This integrated data can help identify not only the primary target but also off-target effects and downstream consequences, which is invaluable for understanding the compound's full biological impact and for generating new hypotheses. grafiati.com

Design and Synthesis of Photoactivatable or Click Chemistry-Enabled Probes

To precisely study the interactions of this compound in complex biological systems, the development of specialized chemical probes is indispensable. Designing and synthesizing photoactivatable or "clickable" versions of the parent compound would provide powerful tools for target identification and spatiotemporal analysis.

A photoactivatable probe could be designed by incorporating a photolabile caging group. nih.gov This would keep the molecule inert until it is activated by light at a specific time and location, allowing for precise control over its activity in live cells or tissues. nih.gov This approach is invaluable for studying dynamic biological processes.

Alternatively, incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, would enable the use of click chemistry. nih.govrsc.org This strategy allows the "clicked" compound to be covalently linked to reporter tags (like fluorophores or biotin) after it has interacted with its biological targets. nih.govmdpi.com This is a widely used method for activity-based protein profiling (ABPP) to identify and isolate target proteins from complex cellular lysates. nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(Aminomethyl)oxazolo[4,5-c]quinoline?

  • Methodological Answer : Two primary strategies are widely used:

  • Stepwise Cyclization : Ethyl 2-chlorooxazole-4-carboxylate derivatives can undergo sequential condensation and cyclization with aminomethyl precursors. This method achieves moderate yields (~50–70%) but requires precise control of reaction conditions (e.g., temperature, solvent polarity) .
  • One-Pot Synthesis : A Ugi/Wittig/aza-Wittig cyclization process using isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and 2-azidobenzoic acids enables direct assembly of the oxazoloquinoline scaffold in a single pot. Yields range from 55–85%, with tolerance for diverse substituents (e.g., electron-withdrawing/donating groups) .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR provide detailed insights into proton environments and carbon frameworks. For example, the aminomethyl group typically resonates at δ 3.8–4.2 ppm (1H^1H) and δ 40–45 ppm (13C^{13}C) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI-HRMS) confirm molecular formulas within ±2 ppm error .
  • X-ray Crystallography : SHELXL software refines crystal structures, resolving ambiguities in regiochemistry and stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in oxazolo[4,5-c]quinoline synthesis be addressed?

  • Methodological Answer : Regioselectivity depends on substituent positioning and reaction kinetics:

  • Substituent Effects : Electron-rich aromatic rings favor cyclization at the 4,5-position, as seen in thiazolo[4,5-c]quinoline derivatives .
  • Catalytic Control : Acid catalysts (e.g., HClO4_4/SiO2_2) enhance selectivity by stabilizing transition states. For example, silica-supported catalysts improve yields of 2-aryl-oxazolo[4,5-c]quinolines by 15–20% .
  • Computational Modeling : DFT calculations predict preferred reaction pathways, guiding experimental optimization .

Q. What strategies resolve contradictions in bioactivity data for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from subtle structural variations:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at C2 (e.g., alkyl chains, aryl groups) reveals trends. For instance, 2-hexyl-thiazolo[4,5-c]quinoline exhibits potent TLR-8 agonism (EC50_{50} = 0.8 μM), while bulkier substituents (e.g., adamantyl) reduce activity by ~50% .
  • Orthogonal Assays : Cross-validate results using multiple assays (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) to rule out assay-specific artifacts .

Q. How are crystallographic data inconsistencies managed during structural refinement?

  • Methodological Answer : SHELX software (e.g., SHELXL, SHELXD) automates refinement but requires manual oversight:

  • Twinning Analysis : For high-symmetry space groups, twinning parameters (e.g., BASF in SHELXL) correct intensity overlaps .
  • Disorder Modeling : Partial occupancy and anisotropic displacement parameters resolve ambiguities in flexible side chains (e.g., aminomethyl groups) .

Q. What methodologies optimize the synthesis of chiral oxazoloquinoline derivatives?

  • Methodological Answer : Asymmetric synthesis leverages:

  • Chiral Auxiliaries : (S)-2-Methylbutyl groups induce enantioselectivity (>90% ee) in thiazoloquinoline derivatives via steric hindrance .
  • Catalytic Asymmetric Cyclization : Pd-catalyzed reactions with BINAP ligands achieve enantiomeric excesses of 70–85% for oxazolo[4,5-c]quinolines .

Key Considerations for Researchers

  • Synthetic Reproducibility : Ensure anhydrous conditions for reactions involving POCl3_3 or SnCl2_2 to prevent hydrolysis .
  • Biological Assay Design : Use primary cell lines (e.g., human PBMCs for TLR-8 studies) over immortalized lines to enhance translational relevance .
  • Data Reporting : Include full crystallographic datasets (e.g., CIF files) and NMR spectra (with integration values) to facilitate peer validation .

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